zinc;prop-2-enoate
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Overview
Description
zinc;prop-2-enoate is a polymeric compound formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with zinc ions. This compound is known for its unique properties, such as high absorbency and stability, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, homopolymer, zinc salt typically involves the polymerization of acrylic acid in the presence of zinc ions. The process begins with the polymerization of acrylic acid to form polyacrylic acid. This polymerization can be initiated using free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The resulting polyacrylic acid is then neutralized with zinc oxide or zinc acetate to form the zinc salt of the polymer.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The polymerization is carried out in large reactors, and the neutralization step is carefully controlled to ensure the desired degree of polymerization and zinc content. The final product is typically dried and ground into a fine powder for various applications.
Chemical Reactions Analysis
Types of Reactions
zinc;prop-2-enoate undergoes several types of chemical reactions, including:
Neutralization: The polymer can react with acids and bases to form different salts.
Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene to enhance its mechanical properties.
Hydrolysis: The polymer can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the polymer chains.
Common Reagents and Conditions
Neutralization: Zinc oxide or zinc acetate is commonly used for neutralization.
Cross-linking: Divinylbenzene or other cross-linking agents are used under controlled temperature and pressure.
Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.
Major Products Formed
Neutralization: Different zinc salts of the polymer.
Cross-linking: Cross-linked polymer networks with enhanced properties.
Hydrolysis: Breakdown products of the polymer chains.
Scientific Research Applications
zinc;prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a superabsorbent material in various chemical processes.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in wound dressings and other medical applications due to its high absorbency and biocompatibility.
Industry: Applied in the production of diapers, sanitary products, and water treatment processes.
Mechanism of Action
The mechanism of action of 2-propenoic acid, homopolymer, zinc salt involves its ability to absorb and retain large amounts of water. The zinc ions in the polymer structure enhance its stability and mechanical properties. The polymer chains can form a three-dimensional network that traps water molecules, leading to the formation of a gel-like substance. This property is particularly useful in applications requiring high absorbency and retention of fluids.
Comparison with Similar Compounds
Similar Compounds
Sodium polyacrylate: Another superabsorbent polymer with similar properties but uses sodium ions instead of zinc.
Potassium polyacrylate: Similar to sodium polyacrylate but uses potassium ions.
Calcium polyacrylate: Uses calcium ions and has different mechanical properties compared to zinc and sodium polyacrylates.
Uniqueness
zinc;prop-2-enoate is unique due to the presence of zinc ions, which provide enhanced stability and mechanical properties compared to other polyacrylates. The zinc ions also contribute to the biocompatibility of the polymer, making it suitable for medical applications.
Properties
CAS No. |
25916-47-6 |
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Molecular Formula |
C3H3O2Zn+ |
Molecular Weight |
136.4 g/mol |
IUPAC Name |
zinc;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Zn/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+2/p-1 |
InChI Key |
AZPHAYYLKCNMKT-UHFFFAOYSA-M |
SMILES |
C=CC(=O)[O-].[Zn+2] |
Canonical SMILES |
C=CC(=O)[O-].[Zn+2] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Synonyms |
Durelon Durelon cement poly(zinc acrylate) ziacryl zinc polyacrylate |
Origin of Product |
United States |
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